Dexamethasone-d5
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Overview
Description
Dexamethasone-d5 is a deuterated form of dexamethasone, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressant properties. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of dexamethasone through various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone-d5 involves the incorporation of deuterium atoms into the dexamethasone molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of dexamethasone can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Dexamethasone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated alcohols.
Scientific Research Applications
Dexamethasone-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the biological effects and metabolism of dexamethasone.
Medicine: Employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of dexamethasone.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Dexamethasone-d5 exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets include:
Glucocorticoid Receptors: Activation of these receptors modulates the expression of anti-inflammatory proteins and inhibits the expression of pro-inflammatory cytokines.
Phospholipase A2 Inhibitory Proteins: These proteins control the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes.
Comparison with Similar Compounds
Dexamethasone-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Similar compounds include:
Dexamethasone: The non-deuterated form, widely used for its therapeutic effects.
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
This compound stands out for its utility in tracing and studying the pharmacokinetics and metabolism of dexamethasone, offering valuable insights that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBDLICKHMUKA-QEPYKOQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747583 |
Source
|
Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-91-6 |
Source
|
Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Dexamethasone-d5 used as an internal standard in the analysis of dexamethasone?
A1: this compound is a deuterated form of dexamethasone, meaning it possesses the same chemical structure but with five hydrogen atoms replaced by deuterium atoms. This isotopic substitution results in similar chemical behavior to dexamethasone while exhibiting a slightly different mass. [] This difference in mass allows for easy differentiation and quantification of both compounds during mass spectrometry analysis.
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